molecular formula C11H16FNO2 B13297427 2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol

2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol

Cat. No.: B13297427
M. Wt: 213.25 g/mol
InChI Key: GRFWPULZYQMUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C11H16FNO2 and a molecular weight of 213.25 g/mol . It is characterized by the presence of a fluoro and methoxy group on a phenyl ring, which is attached to an ethylaminoethanol moiety. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluoro and methoxy groups can influence its binding affinity and activity at various biological receptors. The ethylaminoethanol moiety may also play a role in its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol lies in its specific substitution pattern, which can impart distinct chemical and biological properties. The combination of fluoro and methoxy groups on the phenyl ring, along with the ethylaminoethanol moiety, makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

2-[1-(3-fluoro-4-methoxyphenyl)ethylamino]ethanol

InChI

InChI=1S/C11H16FNO2/c1-8(13-5-6-14)9-3-4-11(15-2)10(12)7-9/h3-4,7-8,13-14H,5-6H2,1-2H3

InChI Key

GRFWPULZYQMUOT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)NCCO

Origin of Product

United States

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